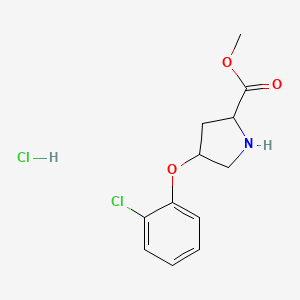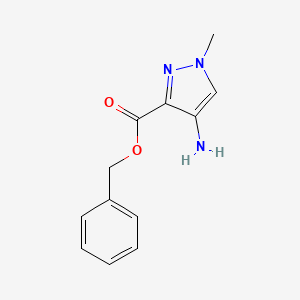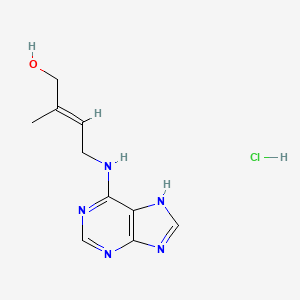
(2S,4S)-Methyl 4-(2-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-Methyl-4-(2-Chlorphenoxy)pyrrolidin-2-carboxylat-Hydrochlorid ist eine chemische Verbindung mit einer komplexen Struktur, die einen Pyrrolidinring, eine Chlorphenoxygruppe und einen Carboxylester umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2S,4S)-Methyl-4-(2-Chlorphenoxy)pyrrolidin-2-carboxylat-Hydrochlorid umfasst typischerweise die folgenden Schritte:
Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert werden.
Einführung der Chlorphenoxygruppe: Die Chlorphenoxygruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein geeignetes Chlorphenol-Derivat mit dem Pyrrolidin-Zwischenprodukt reagiert.
Veresterung: Der Carboxylester wird durch eine Veresterungsreaktion gebildet, die typischerweise Methanol und ein Carbonsäurederivat umfasst.
Bildung des Hydrochlorids: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes durch Reaktion der freien Base mit Salzsäure.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen zur Gewährleistung hoher Ausbeute und Reinheit beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2S,4S)-Methyl-4-(2-Chlorphenoxy)pyrrolidin-2-carboxylat-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Chlorphenoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkohole können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu ermöglichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen eine Vielzahl funktionalisierter Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-Methyl-4-(2-Chlorphenoxy)pyrrolidin-2-carboxylat-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, wie z. B. Enzyminhibition oder Rezeptorbindung.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender oder krebshemmender Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese anderer Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (2S,4S)-Methyl-4-(2-Chlorphenoxy)pyrrolidin-2-carboxylat-Hydrochlorid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege ausgelöst werden. Die genauen molekularen Zielstrukturen und beteiligten Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of (2S,4S)-Methyl 4-(2-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2S,4S)-Methyl-4-(2-Bromphenoxy)pyrrolidin-2-carboxylat-Hydrochlorid
- (2S,4S)-Methyl-4-(2-Fluorphenoxy)pyrrolidin-2-carboxylat-Hydrochlorid
- (2S,4S)-Methyl-4-(2-Methylphenoxy)pyrrolidin-2-carboxylat-Hydrochlorid
Einzigartigkeit
(2S,4S)-Methyl-4-(2-Chlorphenoxy)pyrrolidin-2-carboxylat-Hydrochlorid ist aufgrund des Vorhandenseins der Chlorphenoxygruppe einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit kann seine Reaktivität, Bindungsaffinität und Gesamtwirksamkeit in verschiedenen Anwendungen beeinflussen.
Eigenschaften
IUPAC Name |
methyl 4-(2-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3.ClH/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13;/h2-5,8,10,14H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCORMMXQOPGPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)
![6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B12106842.png)
![ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)

![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)




![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)




